2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate
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Overview
Description
2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate is a complex organic compound with a unique structure that combines a pyrimidine ring with a naphthalene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate typically involves multiple steps. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the naphthalene sulfonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonates.
Scientific Research Applications
2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Biology: It may serve as a probe or marker in biological studies due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate
- 2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazinecarbothioamide
Uniqueness
2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate is unique due to its combination of a pyrimidine ring with a naphthalene sulfonate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6S/c24-19-17(20(25)23-21(26)22-19)12-15-7-3-4-8-18(15)29-30(27,28)16-10-9-13-5-1-2-6-14(13)11-16/h1-12H,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKWVWZIPNDCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3C=C4C(=O)NC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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